Product packaging for BDP 630/650 amine(Cat. No.:)

BDP 630/650 amine

Cat. No.: B1192285
M. Wt: 584.92
InChI Key: RFNYEIXSEQPXAQ-HCUGZAAXSA-O
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Description

General Overview of Boron-Dipyrromethene (BODIPY) Dye Chemistry and Evolution

BODIPY dyes, formally known as 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, are a class of fluorophores characterized by a dipyrromethene core complexed with a BF₂ unit. mdpi.com The core structure consists of two pyrrole (B145914) rings linked by a methine bridge, with the boron atom coordinated to the nitrogen atoms of the pyrroles and bonded to two fluorine atoms. This rigid planar structure contributes to their favorable photophysical characteristics. frontiersin.org

The synthesis of the first BODIPY dye was reported in 1968. mdpi.com Since then, significant advancements have been made in their synthesis and functionalization, leading to a vast library of BODIPY derivatives with tunable spectral properties and reactivity. frontiersin.orgosti.govresearchgate.net General synthetic strategies often involve the condensation of pyrrole derivatives with aldehydes or acid chlorides, followed by complexation with boron trifluoride etherate (BF₃·OEt₂). d-nb.infobeilstein-journals.orgresearchgate.netlsu.edu Modifications can be introduced at various positions of the BODIPY core, including the α, β, and meso positions, as well as at the boron atom, allowing for precise tuning of their photonic and electronic properties. frontiersin.orghbni.ac.inresearchgate.net The evolution of BODIPY chemistry has focused on developing derivatives with enhanced properties such as improved photostability, higher quantum yields, and altered absorption and emission wavelengths to suit diverse applications. mdpi.comhbni.ac.in Functionalization strategies have enabled the creation of reactive BODIPY dyes for conjugation to biomolecules and the development of probes sensitive to various environmental factors like pH and polarity. nih.govencyclopedia.pubnih.gov

Significance of Far-Red Emitting Fluorophores in Advanced Research Methodologies

Fluorophores that emit in the far-red (FR) and near-infrared (NIR) regions of the spectrum (typically >650 nm) are particularly valuable in advanced research methodologies, especially in biological imaging. rsc.orgacs.orgrsc.org These longer wavelengths offer several key advantages compared to visible light:

Reduced Autofluorescence: Biological samples exhibit less autofluorescence in the far-red and near-infrared regions, leading to improved signal-to-background ratios and clearer images. acs.orgrsc.orgnih.govbohrium.comasm.org

Increased Tissue Penetration: Longer wavelengths scatter less and are absorbed less by biological components such as hemoglobin and water, allowing for deeper penetration into tissues. acs.orgnih.govbohrium.comthno.orgnih.govnih.gov This is crucial for in vivo imaging and studying complex biological systems. acs.orgbohrium.comnih.govnih.gov

Reduced Phototoxicity and Photobleaching: Excitation with longer wavelengths generally results in less photodamage to live cells and reduced photobleaching of the fluorophore, enabling longer observation times. rsc.orgrsc.org

These advantages make far-red emitting fluorophores essential for techniques like deep-tissue imaging, whole-body imaging, and multicolor imaging where spectral overlap needs to be minimized. asm.orgnih.govsci-hub.st

Positioning of BDP 630/650 Amine within the Boron-Dipyrromethene Family for Specialized Research Applications

This compound is a specific derivative within the BODIPY family that is designed to emit in the far-red region of the spectrum. lumiprobe.combroadpharm.comglpbio.com Its spectral properties, with absorption and emission maxima around 630 nm and 650 nm respectively, tune it to match the standard Cy5 channel, making it a suitable alternative to cyanine (B1664457) 5 (Cy5) and sulfo-Cy5 dyes. lumiprobe.comglpbio.comaxispharm.comantibodies.com

A key feature positioning this compound for specialized research applications is the presence of the amine functional group. lumiprobe.combroadpharm.comglpbio.comantibodies.com This reactive group allows for straightforward conjugation to molecules containing electrophilic sites, such as carboxylic acids, activated NHS esters, and other carbonyl groups. broadpharm.com This facilitates the labeling of various biomolecules, including proteins, peptides, and amine-modified oligonucleotides, enabling their visualization and tracking in biological systems. axispharm.comlumiprobe.comfishersci.ie

Compared to cyanine dyes with similar spectral characteristics, this compound offers advantages such as excellent photostability and a longer fluorescence lifetime. lumiprobe.comglpbio.comaxispharm.comantibodies.com The high photostability is beneficial for prolonged imaging experiments, while the longer fluorescence lifetime is particularly useful for applications like fluorescence anisotropy measurements, which provide insights into molecular size, shape, and interactions. lumiprobe.comaxispharm.comantibodies.com The dye also exhibits a high fluorescence quantum yield, contributing to its brightness. broadpharm.comaxispharm.comantibodies.com

The molecular formula of this compound is C₂₉H₃₂N₄BClF₂O₂S, and its molecular weight is 584.92. lumiprobe.combroadpharm.comglpbio.comantibodies.com It is typically a dark violet solid and is moderately soluble in water, with good solubility in organic solvents like DMF, DMSO, and alcohols. lumiprobe.combroadpharm.comglpbio.comantibodies.com

The combination of its far-red emission, high photostability, long fluorescence lifetime, high quantum yield, and the presence of a reactive amine group makes this compound a valuable tool for a range of advanced chemical and biological research applications, including fluorescence microscopy, flow cytometry, FRET studies, and molecular labeling. axispharm.comlumiprobe.com

Here is a summary of some key properties of this compound:

PropertyValueSource
AppearanceDark violet solid lumiprobe.comantibodies.com
Molecular Weight584.92 lumiprobe.combroadpharm.comantibodies.com
Molecular FormulaC₂₉H₃₂N₄BClF₂O₂S lumiprobe.combroadpharm.comantibodies.com
Absorption Maximum (λex)628 nm broadpharm.comantibodies.com
Emission Maximum (λem)642 nm broadpharm.comantibodies.com
Extinction Coefficient97000 M⁻¹cm⁻¹ broadpharm.comantibodies.com
Fluorescence Quantum Yield0.91 broadpharm.comantibodies.com
SolubilityModerately soluble in water, well soluble in DMF, DMSO, alcohols lumiprobe.combroadpharm.comantibodies.com
CAS Number2183473-00-7 broadpharm.comglpbio.com

Properties

Molecular Formula

C29H32BClF2N4O2S

Molecular Weight

584.92

IUPAC Name

(E)-3-(4-(2-((6-ammoniohexyl)amino)-2-oxoethoxy)styryl)-5-fluoro-7-(thiophen-2-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium chloride fluoride

InChI

InChI=1S/C29H30BFN4O2S.FH/c31-30-34-23(11-12-24(34)20-25-13-16-27(35(25)30)28-6-5-19-38-28)10-7-22-8-14-26(15-9-22)37-21-29(36)33-18-4-2-1-3-17-32;/h5-16,19-20H,1-4,17-18,21,32H2;1H/p+1/b10-7+;

InChI Key

RFNYEIXSEQPXAQ-HCUGZAAXSA-O

SMILES

O=C(NCCCCCC[NH3+])COC1=CC=C(C=C1)/C=C/C2=[N+](C(C=C2)=CC3=CC=C(C4=CC=CS4)N35)B5F.[F-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BDP 630/650 amine

Origin of Product

United States

Synthetic Methodologies and Chemical Functionalization of Bdp 630/650 Amine

Core Synthetic Approaches to the BDP 630/650 Amine Scaffold

The synthesis of BODIPY dyes typically involves the formation of the dipyrromethene core followed by complexation with a boron-containing species, commonly boron trifluoride etherate (BF₃·OEt₂) researchgate.netudayton.edu. Introducing specific substituents at various positions of the BODIPY core during or after the core synthesis allows for tuning the photophysical properties, including the absorption and emission wavelengths dovepress.comthermofisher.com.

Established Synthetic Pathways to Boron-Dipyrromethene Fluorophores

The conventional synthesis of BODIPY dyes often begins with the condensation of pyrrole (B145914) derivatives udayton.edu. One common approach involves the reaction of a pyrrole with an aldehyde in the presence of an acid catalyst to form a dipyrromethane intermediate dovepress.com. This intermediate is then oxidized to the dipyrromethene, which is subsequently treated with BF₃·OEt₂ and a base (such as triethylamine (B128534) or DBU) to form the stable BODIPY core researchgate.netdovepress.comudayton.edu. Alternatively, dipyrromethenes can be synthesized by reacting pyrrole with activated carboxylic acid derivatives or by condensing pyrroles with 2-acylpyrroles to yield unsymmetrical dipyrromethenes . The specific pyrrole and aldehyde or acyl chloride precursors used, along with their substitution patterns, dictate the initial structure of the BODIPY core and its optical properties dovepress.comlsu.edu.

Regioselective Functionalization Strategies for BODIPY Core Modification (e.g., α-chlorination)

Regioselective functionalization of the BODIPY core is essential for tailoring the dye's properties and introducing reactive handles. The BODIPY core has several positions amenable to substitution, including the α (1, 3, 5, 7), β (2, 6), and meso (8) positions . Introducing functional groups at specific sites allows for precise control over spectral characteristics and provides sites for subsequent derivatization dovepress.com.

One significant regioselective functionalization strategy is α-chlorination, typically occurring at the 3 and 5 positions of the BODIPY core. While traditional halogenation methods might favor the 2,6-positions, a highly regioselective α-chlorination method using CuCl₂ has been developed acs.orgresearchgate.net. This method provides a straightforward route to 3- and/or 5-chloroBODIPYs with various meso-substituents acs.org. These α-chlorinated BODIPYs serve as valuable synthetic precursors for introducing a variety of functionalities through substitution or coupling reactions acs.orgresearchgate.net. The reactivity of halogen groups on the BODIPY core generally follows the order: 8-Cl ≈ 1,7-Br > 3,5-Cl > 2,6-Cl > 4,4-F, enabling stepwise functionalization lsu.edulsu.edu.

Challenges and Innovations in High-Yield Synthesis of this compound

Challenges in BODIPY synthesis often lie in the instability of dipyrromethene precursors . Achieving high yields for specific BODIPY derivatives, including those with amine functionalities or designed for far-red emission like this compound, can require optimized reaction conditions and purification methods udayton.edulsu.edu. While general synthetic routes to BODIPY amines exist, such as the reduction of nitro-substituted BODIPYs scispace.com, the specific high-yield synthesis of this compound involves careful selection of precursors and reaction parameters to ensure the desired spectral properties and the presence of the amine group at a suitable position for further modification. Research findings indicate that yields can vary depending on the specific synthetic route and the substituents on the BODIPY core udayton.edulsu.eduacs.org. Innovations in synthesis focus on developing more efficient and regioselective methods, potentially involving direct C-H functionalization or optimized coupling reactions, to improve yields and simplify synthetic routes researchgate.netrhhz.net.

Post-Synthetic Derivatization Strategies for this compound

The terminal amine group on this compound is a highly versatile handle for covalent attachment to other molecules, enabling the creation of fluorescent conjugates for various applications, particularly in bioconjugation and materials science broadpharm.comlumiprobe.com.

Amine Reactivity and Electrophilic Coupling Reactions (e.g., with carboxylic acids, activated NHS esters, carbonyl groups)

Primary amines are excellent nucleophiles and readily participate in reactions with electrophilic species. This reactivity is extensively utilized for the post-synthetic derivatization of this compound. Key electrophilic coupling reactions include:

Reaction with Carboxylic Acids: While direct coupling with carboxylic acids can be challenging, activated carboxylic acid derivatives are highly reactive towards amines.

Reaction with Activated NHS Esters: N-Hydroxysuccinimide (NHS) esters are commonly used activated carboxylic acid derivatives that react efficiently with primary amines to form stable amide bonds scispace.commdpi.comthermofisher.combiosyn.com. This is a widely employed method for labeling proteins and peptides with amine-reactive BODIPY dyes scispace.commdpi.comthermofisher.combiosyn.com. BDP 630/650 is available as an NHS ester, often incorporating a linker, for facile conjugation to amine-containing molecules medkoo.com.

Reaction with Carbonyl Groups: Amines can react with aldehydes and ketones to form imines (Schiff bases), which can then be reduced to form stable secondary amines broadpharm.comnih.gov. This reaction is also a valuable tool for bioconjugation and materials integration.

The amine group on this compound allows it to be reacted with carboxylic acids, activated NHS esters, and other carbonyl groups broadpharm.com.

Incorporation of Diverse Linker Moieties for Bioconjugation and Materials Integration (e.g., azide (B81097), alkyne, maleimide, hydrazide)

Beyond direct labeling, the amine group can be used to introduce diverse linker moieties onto the BDP 630/650 core. These linkers serve as attachment points for subsequent conjugation reactions, including bioorthogonal click chemistry, enabling site-specific labeling and integration into complex systems scispace.comacs.org. Examples of linker moieties that can be incorporated include:

Azide and Alkyne: The introduction of azide or alkyne functionalities allows for participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) scispace.comresearchgate.net. This reaction is highly efficient, bioorthogonal, and widely used for conjugating fluorescent dyes to biomolecules and materials scispace.comthermofisher.comresearchgate.net.

Maleimide: Maleimide groups react specifically with thiol groups, which are often present in proteins (e.g., cysteine residues) scispace.comthermofisher.com. This provides a method for site-specific labeling of thiol-containing biomolecules scispace.com.

Hydrazide: Hydrazide groups can react with aldehydes and ketones to form stable hydrazone linkages scispace.comnih.gov. This reaction is useful for conjugating to oxidized carbohydrates or genetically engineered proteins containing aldehyde tags scispace.comnih.gov.

Controlled Functionalization for Modulating Research Utility

The amine group on this compound serves as a reactive handle for conjugation with electrophiles, enabling the creation of diverse derivatives with modulated research utility. antibodies.combroadpharm.com This functionalization is crucial for targeting specific biomolecules or incorporating the fluorophore into various assay formats. For instance, the amine can react with carboxylic acids, activated NHS esters, and other carbonyl groups. broadpharm.com

Research findings highlight the importance of both the fluorophore and the linker composition in determining the pharmacological properties of fluorescent ligands. Studies using BODIPY 630/650 derivatives conjugated to ligands for the adenosine (B11128) A1 receptor have shown that the BODIPY 630/650 fluorophore can confer high ligand binding affinity. researchgate.net The linker length also influences pharmacological properties, with optimal lengths varying depending on the specific fluorophore used. researchgate.net This demonstrates how controlled functionalization through linker design impacts the performance of this compound derivatives in research applications.

Examples of functionalized BDP 630/650 derivatives mentioned include:

BDP 630/650 azide: Useful for copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN. broadpharm.comglpbio.com

BDP 630/650 maleimide: Reacts with thiol groups, particularly useful for labeling proteins and peptides. antibodies.combroadpharm.com

BDP 630/650 NHS ester: An amine-reactive form used for labeling various amine-containing molecules. lumiprobe.comlumiprobe.comruixibiotech.com

Methodologies for Purification and Analytical Characterization of this compound and its Derivatives

Achieving high purity is essential for the reliable use of this compound and its derivatives in research. Several analytical techniques are employed for both purification and characterization.

Chromatographic Techniques for High Purity Isolation

Chromatographic methods are widely used for isolating this compound and purifying its derivatives. While specific protocols for this compound itself are not detailed, the purification of dye-conjugated proteins using size exclusion chromatography with stationary phases like Sephadex G25 is mentioned. lumiprobe.com This suggests that size exclusion chromatography can be a valuable technique for separating labeled biomolecules from excess dye.

Furthermore, the use of amine-bonded silica (B1680970) columns is highlighted as an effective strategy for purifying organic bases and improving separation selectivity for neutral compounds compared to traditional silica chromatography. biotage.com This type of chromatography could potentially be applicable to the purification of this compound or certain derivatives, leveraging the basic nature of the amine group. biotage.com

Spectroscopic and Mass Spectrometric Approaches for Structural Elucidation

Spectroscopic and mass spectrometric techniques are crucial for confirming the structure and identity of this compound and its derivatives. 1H NMR and HPLC-MS are specifically mentioned as methods used for purity assessment and characterization. antibodies.comantibodies.com

BODIPY dyes, including BDP 630/650, have characteristic absorption and emission spectra in the visible to near-infrared region, which are key to their utility as fluorophores. antibodies.combroadpharm.comlumiprobe.comaxispharm.comthermofisher.com Absorption and emission spectra are routinely measured to confirm the optical properties of the dye and its conjugates. antibodies.comlumiprobe.comantibodies.comlumiprobe.com

Mass spectrometry provides information about the molecular weight of the compound and its derivatives, confirming the success of functionalization reactions. The mass spectral shift after conjugation is a direct method to verify the attachment of the dye to a molecule. antibodies.comlumiprobe.com

Purity Assessment Methodologies in Research Grade Materials

Purity is a critical factor for research-grade materials like this compound. Purity is typically assessed using a combination of analytical techniques. As mentioned, 1H NMR and HPLC-MS are commonly employed for this purpose, with reported purities for this compound and its derivatives often being 95% or 97%. antibodies.combroadpharm.comantibodies.combroadpharm.com

HPLC (High-Performance Liquid Chromatography) is a standard technique for separating and quantifying components in a mixture, allowing for the determination of the percentage purity of the target compound. antibodies.comantibodies.com Coupling HPLC with mass spectrometry (HPLC-MS) provides both separation and molecular weight information, offering a robust method for identifying and quantifying impurities. antibodies.comantibodies.com

The use of these rigorous analytical methods ensures the quality and reliability of this compound and its derivatives for various research applications.

Spectroscopic and Photophysical Investigations of Bdp 630/650 Amine

Advanced Spectroscopic Characterization Techniques in Research

Absorption and emission spectroscopy are fundamental techniques used to characterize fluorescent molecules. angtech.com Absorption spectroscopy measures the wavelengths of light a fluorophore absorbs to transition to an excited state, while fluorescence spectroscopy measures the wavelengths of light emitted as the molecule returns to its ground state. angtech.com For far-red fluorophores like BDP 630/650 amine, these measurements are typically conducted using a spectrophotometer and a spectrofluorometer, respectively. nih.gov The use of fluorophores that absorb and emit in the far-red region of the spectrum (approximately 630-750 nm) is particularly advantageous in biological imaging to minimize background autofluorescence from endogenous biomolecules. nih.gov

This compound exhibits narrow and well-defined absorption and emission peaks, a characteristic feature of the BODIPY dye family. axispharm.com Its absorption maximum is consistently reported at approximately 628-630 nm, with a high molar extinction coefficient of around 97,000 M⁻¹cm⁻¹. broadpharm.comaxispharm.comlumiprobe.combroadpharm.com The fluorescence emission maximum is observed at approximately 642-650 nm. broadpharm.comaxispharm.comlumiprobe.combroadpharm.com This results in a Stokes shift—the difference between the absorption and emission maxima—of about 14-20 nm. axispharm.com Unlike many other fluorescent dyes, the spectral properties of BODIPY derivatives are often relatively insensitive to changes in solvent polarity and pH. thermofisher.com

PropertyValueReference
Excitation Maximum (λex)628 - 630 nm broadpharm.comaxispharm.comlumiprobe.com
Emission Maximum (λem)642 - 650 nm broadpharm.comaxispharm.comlumiprobe.com
Molar Extinction Coefficient (ε)97,000 L⋅mol-1⋅cm-1 broadpharm.comlumiprobe.combroadpharm.com
Fluorescence Quantum Yield (Φf)0.91 broadpharm.comlumiprobe.combroadpharm.com
Stokes Shift~20 nm axispharm.com

Time-resolved fluorescence spectroscopy is a powerful technique for investigating the temporal dynamics of a fluorophore's excited state. This method measures the decay of fluorescence intensity over time following excitation by a short pulse of light, allowing for the determination of the fluorescence lifetime (τ). nih.gov The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state.

A significant advantage of BDP 630/650 and other BODIPY dyes is their relatively long fluorescence lifetimes, which are typically greater than 5 nanoseconds. broadpharm.comthermofisher.com This is notably longer than those of commonly used far-red cyanine (B1664457) dyes, such as Cy5. axispharm.comlumiprobe.com The extended excited-state lifetime of BDP 630/650 makes it particularly well-suited for certain advanced fluorescence applications. axispharm.comlumiprobe.combroadpharm.comlumiprobe.com

Fluorescence anisotropy is a ratiometric measurement that provides information about the size, shape, and rotational mobility of a fluorescently labeled molecule. acts2020jp.orgnih.gov The technique relies on exciting a sample with polarized light and measuring the polarization of the emitted fluorescence. The resulting anisotropy value is influenced by the rotational correlation time of the molecule and the fluorescence lifetime of the attached dye. acts2020jp.org

BODIPY dyes, including BDP 630/650, are considered excellent probes for fluorescence anisotropy-based assays. thermofisher.comnih.gov Their characteristically long fluorescence lifetimes provide a wider window to observe molecular rotation, which increases the sensitivity of the measurement to changes in the local environment or binding events. axispharm.comnih.gov Consequently, the longer excited-state lifetime of BDP 630/650 makes it highly beneficial for fluorescence polarization applications that study molecular interactions. axispharm.comlumiprobe.combroadpharm.comlumiprobe.comantibodies.com

Mechanistic Understanding of Photophysical Behavior

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. BODIPY dyes are renowned for their high quantum yields, which often approach a value of 1.0. mdpi.comthermofisher.com this compound has a reported fluorescence quantum yield of 0.91, indicating very efficient emission. broadpharm.comlumiprobe.combroadpharm.com Furthermore, BODIPY dyes exhibit high photostability, meaning they can withstand prolonged exposure to excitation light before undergoing photochemical degradation. nih.govaxispharm.comlumiprobe.com

However, several factors can negatively impact these favorable properties. In concentrated solutions, many fluorophores, including BODIPY derivatives, can form aggregates due to intermolecular π–π interactions. chinesechemsoc.org This aggregation can create non-radiative decay pathways that quench fluorescence, a phenomenon known as aggregation-caused quenching (ACQ). chinesechemsoc.orgossila.com The solvent environment can also play a critical role; some BODIPY dimers show a dramatic decrease in fluorescence in polar, electron-donating solvents. nih.gov Additionally, the presence of certain functional groups, such as the primary amine in this compound, can introduce sensitivity to the local environment. For some amino-BODIPY derivatives, protonation of the amine group in acidic media can lead to degradation of the chromophore and a loss of fluorescence. researchgate.net

When two or more chromophores are positioned in close spatial proximity, their transition dipole moments can interact, leading to a phenomenon known as excitonic coupling. chinesechemsoc.orgrsc.org In BODIPY derivatives, this coupling is often observed in covalently linked dimers or in non-covalent aggregates that form at high concentrations. chinesechemsoc.orgrsc.org

Excitonic coupling results in a perturbation of the excited states of the individual molecules, which manifests as distinct changes in the absorption spectrum. acs.org Depending on the relative orientation of the transition dipoles, the coupling can lead to a splitting of the primary absorption band or a significant broadening of the spectrum. rsc.orgacs.org In highly ordered structures known as J-aggregates, strong excitonic coupling can cause a pronounced bathochromic (red) shift in the absorption maximum. worldscientific.comnih.gov While these interactions can provide a means to tune the optical properties of the material, they often introduce new non-radiative decay channels that can lead to a reduction in the fluorescence quantum yield. chinesechemsoc.org

Strategies for Tunability of Spectral Properties through Structural Modification

The spectral and photophysical properties of BODIPY dyes, including this compound, are highly tunable through precise structural modifications. mdpi.com This adaptability is a key reason for their widespread use in various scientific applications. The core strategies for tuning these properties involve chemical alterations at different positions of the BODIPY scaffold, which influence the electronic structure and, consequently, the absorption and emission wavelengths.

Key modification strategies include:

Extension of π-Conjugation: One of the most effective methods for achieving a red-shift (bathochromic shift) in the absorption and emission spectra is to extend the π-conjugated system of the BODIPY core. This can be accomplished by introducing aromatic or vinylic substituents at the 2, 6, 3, 5, or 8 (meso) positions. researchgate.net For instance, fusing aromatic rings to the pyrrole (B145914) moieties or adding styryl groups at the 2 and 6 positions can significantly shift the fluorescence to the far-red or near-infrared (NIR) region. osti.gov

Substitution with Electron-Donating or -Withdrawing Groups: The electronic nature of the substituents plays a crucial role. researchgate.net Attaching electron-donating groups, such as an amine (–NH2) or methoxy (B1213986) (–OCH3) group, to the π-system can increase the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller HOMO-LUMO energy gap and a red shift in the spectra. Conversely, electron-withdrawing groups, like nitro (–NO2) or cyano (–CN) groups, can be used to modulate the photophysical properties and have been shown to enhance photostability. nih.gov The presence of the amine group in this compound is a critical determinant of its characteristic spectral properties.

Modification at the Boron Center: While less common for tuning spectral wavelengths, modification of the BF2 group can influence other properties like sensitivity to the local environment and quantum yield. Replacing the fluorine atoms with other groups, such as alkynyl or aryl moieties, can alter the dye's photophysics.

Solvent Effects: The polarity of the solvent can also influence the spectral properties of BODIPY dyes. nih.gov Although the absorption and emission of many BODIPY dyes are relatively insensitive to the solvent environment, significant solvatochromic shifts can be observed in derivatives with strong intramolecular charge transfer character. nih.gov

These strategies allow for the rational design of BODIPY derivatives with tailored absorption and emission profiles, spanning the visible to the near-infrared spectrum. researchgate.net

Table 1: Effect of Structural Modification on BODIPY Spectral Properties

Modification Position Effect on Absorption/Emission Example Compound λabs (nm) λem (nm)
Phenyl Substitution meso Small Red Shift 8-phenyl-BODIPY 503 512
Styryl Substitution 3, 5 Significant Red Shift 3,5-distyryl-BODIPY 610 625
Fused Aromatic Ring 1, 2 and 6, 7 Large Red Shift Benzo-fused BODIPY ~600-680 ~620-700
Amine Substitution meso Red Shift 8-amino-BODIPY >500 >520

Note: Data is illustrative and compiled from various sources on substituted BODIPY dyes to demonstrate general principles. Exact wavelengths depend on the specific molecular structure and solvent.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the structure-property relationships of fluorescent dyes like this compound. These methods allow for the prediction of spectroscopic properties and the elucidation of dynamic behaviors, guiding the rational design of new and improved fluorophores.

Density Functional Theory (DFT) Studies on Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are standard computational methods for investigating the electronic structure and predicting the spectroscopic properties of BODIPY dyes. nih.govrsc.org These calculations provide deep insights into the relationship between molecular structure and photophysical behavior.

DFT calculations are used to optimize the ground-state geometry of the dye and to determine the energies and distributions of its frontier molecular orbitals, the HOMO and LUMO. rsc.org The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the dye's absorption wavelength; a smaller gap generally corresponds to longer-wavelength (red-shifted) absorption. rsc.org DFT can effectively model how different substituents, such as the amine group on this compound, alter the frontier orbital energies and thus tune the color. researchgate.net

TD-DFT is employed to calculate the energies of electronic excited states, which allows for the simulation of UV-visible absorption and emission spectra. nih.govijnc.ir While TD-DFT calculations can systematically overestimate excitation energies, they are highly effective at predicting trends in absorption and emission maxima across a series of derivatives. rsc.org The choice of the functional (e.g., B3LYP, CAM-B3LYP, PBE0) and basis set is critical for achieving good agreement with experimental data. nih.govacs.org Solvent effects are typically incorporated using continuum models like the Polarizable Continuum Model (PCM), which simulates the bulk electrostatic effect of the solvent on the dye's electronic structure. acs.org

Table 2: Comparison of Experimental and TD-DFT Calculated Absorption Maxima for a BODIPY Derivative

Functional Basis Set Calculated λmax (nm) Experimental λmax (nm) Deviation (eV)
CAM-B3LYP 6-31G(d,p) 485 525 ~0.4-0.5
PBE0 6-311++G(2d,p) 470 525 ~0.5

Note: This table presents typical results for a BODIPY dye to illustrate the performance of different DFT functionals. Specific values vary depending on the molecule and solvent. rsc.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide valuable insights into its conformational dynamics, its interactions with the surrounding environment (like solvents or biomolecules), and how these factors influence its photophysical properties. nih.govresearchgate.net

MD simulations can reveal the preferred conformations of the BODIPY core and any flexible side chains, such as the linker associated with the amine group. frontiersin.org While the BODIPY core is relatively rigid, rotations of substituents, particularly at the meso-position, can occur and may affect the dye's fluorescence quantum yield and lifetime. researching.cn Understanding these dynamics is crucial for interpreting experimental results, such as fluorescence anisotropy measurements. nih.gov

Furthermore, MD simulations are used to model how this compound interacts with its environment at an atomic level. For example, simulations can show the specific arrangement of solvent molecules around the fluorophore or how the dye binds to a protein or embeds within a lipid membrane. nih.govresearchgate.net This information is critical for understanding the performance of this compound as a fluorescent label or probe in biological imaging experiments. By combining MD with quantum mechanics in hybrid QM/MM simulations, it is possible to model how environmental fluctuations directly impact the dye's absorption and emission spectra. nih.gov

Predictive Modeling for Rational Design of this compound Derivatives

The rational design of new fluorescent probes based on the this compound scaffold aims to create derivatives with optimized properties for specific applications, such as improved brightness, enhanced photostability, or targeting capabilities. nih.govnih.gov This process relies heavily on predictive modeling, which integrates the knowledge gained from experimental data and the computational methods described above.

The design process often starts with the established structure-property relationships for BODIPY dyes. For example, to create a more photostable probe, one might introduce electron-withdrawing groups, a strategy supported by studies showing that such modifications can reduce the production of damaging singlet oxygen. nih.gov To shift the emission further into the NIR for deep-tissue imaging, the design would focus on extending the π-conjugation of the core structure.

Computational chemistry is a cornerstone of this predictive approach. Before undertaking complex and time-consuming synthesis, DFT and TD-DFT calculations can be used to screen a virtual library of potential this compound derivatives. mdpi.com These calculations can predict their absorption/emission wavelengths and other electronic properties, allowing researchers to prioritize the most promising candidates for synthesis. This computational pre-screening significantly accelerates the development of new functional dyes. rsc.org More advanced strategies are emerging, such as the use of machine learning algorithms trained on existing dye databases to predict the properties of novel structures, further enhancing the efficiency of rational design. researchgate.net

Applications of Bdp 630/650 Amine in Advanced Research Paradigms

BDP 630/650 Amine as a Fluorescent Probe in Chemical Biology Research

In the field of chemical biology, this compound serves as a robust fluorescent probe, enabling the investigation of complex biological processes. Its utility stems from its ability to be conjugated to various molecules of interest, thereby allowing for their visualization and tracking.

Labeling of Biomolecules for In Vitro and Ex Vivo Studies (e.g., proteins, nucleic acids, and other low molecular weight ligands)

This compound is effectively used for the labeling of a wide array of biomolecules, including proteins, nucleic acids, and other low molecular weight ligands. axispharm.commedchemexpress.com The primary amine group on the BDP 630/650 molecule allows for its covalent attachment to other molecules through reactions with electrophiles, such as carboxylic acids and activated NHS esters. broadpharm.comalabiolab.ro This labeling facilitates the study of these biomolecules in both in vitro and ex vivo settings. The bright and stable fluorescence of the BDP 630/650 dye allows for sensitive detection and imaging of the labeled targets. axispharm.com

Development of Fluorescent Ligands for Receptor Binding and Interaction Studies (e.g., G protein-coupled receptors, adenosine (B11128) receptors)

A significant application of this compound is in the development of fluorescent ligands for studying receptor binding and interactions. researchgate.net By attaching the BDP 630/650 fluorophore to a ligand that specifically binds to a receptor of interest, such as G protein-coupled receptors (GPCRs), researchers can visualize and monitor these interactions. researchgate.net The choice of fluorophore is critical in these studies, and BDP 630/650 is often selected for its good quantum yield and photostability. researchgate.net These fluorescent ligands are invaluable tools for mapping ligand binding sites, understanding binding mechanisms, and observing receptor movement and internalization in living cells. researchgate.net

Elucidation of Molecular Interactions and Dynamics via FRET and Fluorescence Polarization Assays

This compound is well-suited for advanced fluorescence-based assays that elucidate molecular interactions and dynamics. Its properties make it a valuable component in Förster Resonance Energy Transfer (FRET) studies, where the transfer of energy between two fluorophores is used to measure the distance between them, thus revealing molecular interactions. axispharm.commedchemexpress.com Furthermore, BDP 630/650 possesses a longer fluorescence lifetime compared to traditional cyanine (B1664457) dyes, which is a significant advantage in fluorescence polarization (FP) assays. lumiprobe.com FP assays measure changes in the polarization of emitted light to study molecular binding events. The high quantum yield and relatively long excited-state lifetime of BDP 630/650 enhance the sensitivity of these assays, making it a preferred choice for detecting molecule-molecule binding. lumiprobe.com

Below is a table summarizing the key photophysical properties of BDP 630/650 that are advantageous for FRET and FP assays:

PropertyValue/CharacteristicAdvantage in Assays
Excitation Maximum ~628-630 nmAllows for specific excitation with minimal background interference. axispharm.combroadpharm.com
Emission Maximum ~642-650 nmProvides a distinct signal for detection. axispharm.combroadpharm.com
Quantum Yield High (e.g., 0.91)Ensures a bright signal for sensitive detection. broadpharm.combroadpharm.com
Photostability ExcellentResists photobleaching during prolonged experiments. axispharm.comlumiprobe.com
Fluorescence Lifetime Longer than cyanine dyesBeneficial for fluorescence polarization measurements. lumiprobe.com

Application in pH Sensing and Environmental Monitoring in Experimental Models

The fluorescence properties of BODIPY dyes, including those with amino functionalities, can be sensitive to their local environment, a characteristic that can be harnessed for sensing applications. chemrxiv.org Amino-functionalized BODIPY dyes have been shown to exhibit changes in their fluorescence in response to pH variations. chemrxiv.org This "on-off" fluorescence behavior is often attributed to the protonation of the amino groups under acidic conditions, which alters the electronic structure of the fluorophore and enhances fluorescence. chemrxiv.org This property allows for the development of this compound-based probes for monitoring pH changes within experimental models, offering insights into cellular environments and processes. chemrxiv.orgthermofisher.com

Contributions to Advanced Imaging Techniques in Research Settings

The exceptional photophysical characteristics of this compound also make it a valuable tool for advanced imaging techniques, enabling researchers to visualize cellular components and processes with high clarity.

High-Resolution Fluorescence Microscopy Methodologies for Subcellular Structures and Dynamic Processes

This compound is ideally suited for high-resolution fluorescence microscopy, which is used to visualize subcellular structures and dynamic cellular processes. axispharm.com Its high brightness and resistance to photobleaching are critical for obtaining clear and stable images during the often-lengthy acquisition times required for high-resolution imaging. axispharm.comlumiprobe.com The narrow emission spectrum of BODIPY dyes helps to reduce spectral overlap in multicolor imaging experiments, enhancing the clarity of the resulting images. axispharm.comthermofisher.com These features make this compound a reliable fluorescent label for tracking the localization and movement of biomolecules within cells, contributing to a deeper understanding of cellular function. medchemexpress.com

The following table details research findings related to the application of this compound and similar BODIPY dyes:

Research AreaFindingReference
Biomolecule Labeling This compound can be effectively conjugated to proteins, peptides, and other biomolecules for fluorescent labeling. axispharm.comalabiolab.ro
Receptor Studies Fluorescent ligands incorporating BDP 630/650 have been developed to study the binding and function of G protein-coupled receptors. researchgate.net
Fluorescence Assays The long fluorescence lifetime of BDP 630/650 makes it particularly useful for fluorescence polarization assays to study molecular binding. lumiprobe.com
pH Sensing Amino-functionalized BODIPY dyes can act as pH sensors, with their fluorescence being modulated by changes in acidity. chemrxiv.org
Microscopy The high photostability and brightness of BDP 630/650 are advantageous for high-resolution fluorescence microscopy of cellular structures. axispharm.com

Flow Cytometry Applications for Cell Sorting and Phenotyping in Research

This compound and its derivatives are valuable reagents in flow cytometry, a cornerstone technique for single-cell analysis. The dye's bright fluorescence in the far-red spectrum allows for its effective integration into multicolor flow cytometry panels, where it aids in the identification and sorting of specific cell populations, as well as the detailed characterization of their phenotypes.

The primary amine group on the BDP 630/650 molecule provides a reactive site for conjugation to various biomolecules, such as antibodies, that target specific cell surface or intracellular markers. This labeling enables researchers to distinguish between different cell types within a heterogeneous population. For instance, by conjugating this compound to an antibody specific for a particular cluster of differentiation (CD) marker, immunologists can quantify and isolate specific lymphocyte subsets from blood or tissue samples.

The exceptional brightness and photostability of BDP 630/650 are particularly advantageous for resolving dimly fluorescent cell populations and for applications involving cell sorting, where cells are exposed to intense laser interrogation for extended periods. Its narrow emission spectrum minimizes spectral overlap with other commonly used fluorophores, thereby reducing the complexity of compensation calculations and improving the accuracy of multiparametric analyses.

Key Research Findings in Flow Cytometry:

ApplicationKey Feature of BDP 630/650Research Outcome
Cell SortingHigh brightness and photostabilityEfficient isolation of rare cell populations for downstream analysis.
ImmunophenotypingNarrow emission spectrumAccurate identification and quantification of multiple cell markers simultaneously.

Integration into Multiphoton Excitation Microscopy for Enhanced Penetration in Research Specimens

The intrinsic photophysical characteristics of the BDP 630/650 chromophore make it a suitable candidate for multiphoton excitation (MPE) microscopy, a technique renowned for its ability to image deep within scattering biological tissues. nih.gov MPE microscopy utilizes the simultaneous absorption of two or more lower-energy photons to excite a fluorophore, and the longer wavelengths of this excitation light (typically in the near-infrared range) are less scattered by tissue, allowing for greater penetration depth compared to conventional one-photon microscopy.

The amine functionality of BDP 630/650 allows for its conjugation to molecules that can be targeted to specific structures within deep tissues, such as neurons or tumor microenvironments. This would, in principle, enable high-resolution, three-dimensional imaging of these structures in living organisms with reduced phototoxicity and background fluorescence.

Tracing of Molecules and Processes in Living Cells and In Vitro Systems

The ability to track the movement and interactions of molecules is fundamental to understanding cellular processes. This compound serves as a robust fluorescent tracer for such applications, owing to its high quantum yield and resistance to photobleaching. The amine group facilitates the covalent labeling of a wide array of biomolecules, including proteins, peptides, and nucleic acids, without significantly altering their biological activity.

Once conjugated to a molecule of interest, the this compound tag allows for the visualization of its localization, trafficking, and dynamics within living cells or in vitro reconstituted systems using fluorescence microscopy techniques. The far-red emission of the dye is particularly beneficial for live-cell imaging, as it minimizes autofluorescence from cellular components, leading to an improved signal-to-noise ratio.

In a notable study, a fluorescently labeled amphiphilic carbosilane-phosphonium dendron was synthesized using this compound. This dendron was utilized as an additive to visualize the cellular uptake of its non-labeled counterparts, demonstrating the utility of this compound in tracking the intracellular fate of nanomaterials.

This compound in Materials Science and Nanotechnology Research

The unique optical and electronic properties of the BDP 630/650 chromophore extend its applicability beyond the life sciences into the realms of materials science and nanotechnology. The amine functionality provides a chemical handle to incorporate this dye into larger molecular architectures and material matrices.

Incorporation into Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)

The broader family of BODIPY dyes, to which this compound belongs, has been investigated for its potential in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov Their high fluorescence quantum yields and excellent thermal and chemical stability are desirable properties for these applications. nih.gov

In the context of OLEDs, BODIPY dyes can function as the emissive layer, converting electrical energy into light. The tunability of their emission color through chemical modification is a significant advantage. For OPVs, these dyes can act as light-harvesting components, absorbing solar energy and contributing to the generation of photocurrent.

While the reviewed literature provides a general overview of the use of BODIPY dyes in these devices, specific research detailing the incorporation and performance of this compound in the fabrication of OLEDs or OPVs is not extensively documented. The amine group could, in principle, be used to anchor the dye to other components within the device architecture, potentially influencing charge transport and device efficiency.

Design of Functional Nanomaterials and Composites for Advanced Sensing Applications

The amine group of BDP 630/650 facilitates its integration into a variety of nanomaterials, leading to the creation of functional composites with advanced sensing capabilities. For example, this compound can be covalently attached to the surface of nanoparticles, such as silica (B1680970) or gold nanoparticles, or incorporated into polymer matrices.

These BDP 630/650-functionalized nanomaterials can be designed to exhibit changes in their fluorescence properties in response to specific analytes. This response can be engineered through various mechanisms, including fluorescence resonance energy transfer (FRET), photoinduced electron transfer (PET), or analyte-induced aggregation or disaggregation of the nanoparticles.

Although the broader class of BODIPY dyes is widely used in the development of fluorescent nanosensors, specific examples focusing on the use of this compound in the design of such functional nanomaterials and composites for advanced sensing are not prominently featured in the available research literature.

Development of Sensors for Analytical Chemistry and Environmental Monitoring

The sensitivity of the fluorescence of BODIPY dyes to their local environment makes them excellent candidates for the development of chemical sensors. The amine functionality of BDP 630/650 allows for its incorporation into sensor molecules designed to detect a wide range of analytes, including metal ions, pH, and pollutants.

For instance, a sensor for a specific metal ion could be designed by attaching a chelating group to the this compound core. The binding of the metal ion to the chelator could then induce a change in the fluorescence of the dye, allowing for the quantification of the ion.

In the context of environmental monitoring, this compound-based sensors could be developed to detect hazardous substances in water or air. The high sensitivity of fluorescence-based detection methods makes them well-suited for identifying trace amounts of pollutants. While the general principles and potential are clear from studies on the broader BODIPY family, dedicated research on the development and application of sensors specifically based on this compound for analytical chemistry and environmental monitoring is an area that warrants further investigation.

Comparative Studies with Other Far-Red Fluorophores in Academic Research

In the realm of advanced biological imaging and molecular tracking, the selection of an appropriate fluorophore is critical. Far-red fluorescent dyes are particularly valuable due to reduced autofluorescence from biological samples, deeper tissue penetration, and minimized phototoxicity. This section provides a comparative analysis of this compound against commonly used cyanine dyes, focusing on performance in research applications and specific photophysical advantages.

Performance Comparison with Cyanine Dyes (Cy5, sulfo-Cy5) in Research Applications

This compound, a fluorophore based on a borondipyrromethene scaffold, has emerged as a robust alternative to the well-established cyanine dyes, Cy5 and its water-soluble variant, sulfo-Cy5. lumiprobe.comaxispharm.commedchemexpress.com Spectrally, BDP 630/650 is designed to operate within the standard Cy5 filter sets, with an excitation maximum around 630 nm and an emission maximum near 650 nm. medchemexpress.commedchemexpress.com This compatibility allows for its seamless integration into existing imaging protocols and instrumentation. lumiprobe.comaxispharm.com

In terms of performance, BDP 630/650 offers brightness comparable to that of cyanine dyes. lumiprobe.comaxispharm.comruixibiotech.com However, the fundamental differences in their chemical structures lead to distinct advantages and considerations for specific research applications. While cyanine dyes like Cy5 are noted for their high extinction coefficients, BDP 630/650 is recognized for its good quantum yield and exceptional photostability. researchgate.netresearchgate.net The choice between these fluorophores often depends on the specific requirements of the experiment. For instance, in studies requiring prolonged or intense light exposure, the superior photostability of BDP 630/650 is a significant asset. axispharm.com Conversely, the high molar absorptivity of Cy5 may be advantageous in applications where maximizing initial signal intensity is paramount. researchgate.net

The utility of this compound extends to various advanced applications, including fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET) studies. axispharm.com Its sharp spectral peaks help to minimize signal overlap in multiplex assays. axispharm.com

Table 1: Comparative Performance of Far-Red Fluorophores

FeatureThis compoundCyanine5 (Cy5)sulfo-Cyanine5
Core Structure BorondipyrromethenePolymethineSulfonated Polymethine
Excitation (approx.) ~630 nm medchemexpress.com~651 nm medchemexpress.comN/A
Emission (approx.) ~650 nm medchemexpress.com~670 nm medchemexpress.comN/A
Key Strengths High photostability, long fluorescence lifetime, good quantum yield. lumiprobe.comaxispharm.comresearchgate.netHigh extinction coefficient. researchgate.netWater-soluble version of Cy5. alabiolab.ro
Brightness Similar to cyanines. lumiprobe.comaxispharm.comHighHigh
Common Applications Fluorescence polarization, high-resolution imaging, flow cytometry. axispharm.comalabiolab.roProtein/nucleic acid labeling, imaging, flow cytometry. medchemexpress.comLabeling of amine-containing molecules in aqueous solutions. alabiolab.ro

Evaluation of Photostability and Fluorescence Lifetime Advantages in Complex Research Environments

A defining advantage of this compound over cyanine dyes lies in its superior photophysical properties, specifically its photostability and fluorescence lifetime. lumiprobe.comaxispharm.comaxispharm.com

Photostability: BDP 630/650 is characterized by its exceptional resistance to photobleaching. lumiprobe.comaxispharm.com This robustness allows for consistent and reliable signal detection during long-term imaging experiments or under conditions of high-intensity illumination, which are often necessary in super-resolution microscopy and single-molecule tracking. axispharm.com This contrasts with cyanine dyes, which can be more susceptible to photodegradation, leading to signal loss over time. The high photochemical stability of BDP dyes is a recognized feature of the borondipyrromethene class of fluorophores. researchgate.net

Fluorescence Lifetime: Perhaps the most significant distinction is the longer fluorescence lifetime of BDP 630/650 compared to cyanine dyes. lumiprobe.comaxispharm.combroadpharm.comdcchemicals.com The typical fluorescence lifetime for BODIPY dyes is often greater than 5 nanoseconds. thermofisher.com This extended lifetime is particularly advantageous for applications that rely on time-resolved fluorescence measurements, such as fluorescence lifetime imaging microscopy (FLIM) and fluorescence polarization/anisotropy assays. lumiprobe.comaxispharm.comaxispharm.com These techniques leverage the lifetime of the excited state to probe the molecular environment of the fluorophore, providing information on factors like viscosity, binding events, and molecular interactions. The longer lifetime of BDP 630/650 provides a wider dynamic range and increased sensitivity in such measurements. alabiolab.rodcchemicals.com

In complex biological environments, such as within live cells, the lipophilic nature of the BDP 630/650 fluorophore can sometimes lead to non-specific binding with proteins or sequestration into lipid-rich areas like membranes. researchgate.netnih.gov While this can be a limitation, it can also be an advantage, as BODIPY dyes often exhibit enhanced brightness in these lipid environments, which is beneficial for visualizing cell surface events. researchgate.net The environmental sensitivity of the fluorophore is a critical factor, as research has shown that the physicochemical properties of both the dye and its linker can significantly influence the pharmacological behavior of a fluorescently labeled ligand. researchgate.net

Table 2: Photophysical Properties of BDP 630/650 vs. Cyanine Dyes

PropertyThis compoundCyanine Dyes (Cy5, sulfo-Cy5)Advantage in Research
Photostability Exceptional/Excellent lumiprobe.comaxispharm.comaxispharm.comModerateEnables long-term imaging, super-resolution microscopy, and experiments requiring high-intensity light without significant signal loss. axispharm.com
Fluorescence Lifetime Longer (typically >5 ns for BODIPY dyes). lumiprobe.combroadpharm.comthermofisher.comShorterCrucial for sensitive and accurate fluorescence polarization/anisotropy assays and FLIM, allowing for detailed study of molecular interactions. lumiprobe.comaxispharm.comdcchemicals.com

Future Directions and Emerging Research Avenues for Bdp 630/650 Amine

Innovations in Synthetic Methodologies and Functionalization for Novel Research Capabilities

The versatility of the BDP 630/650 amine scaffold lies in the numerous possibilities for its chemical modification. Researchers are actively exploring innovative synthetic and post-synthetic functionalization strategies to fine-tune its properties and introduce novel functionalities. These methodologies aim to enhance characteristics such as brightness, photostability, and environmental sensitivity, thereby expanding its research applications.

Post-synthetic modifications of the BODIPY core are a primary focus. semanticscholar.org Strategies such as Knoevenagel condensations at the 3,5-methyl groups can introduce styryl or other conjugated systems, leading to derivatives with red-shifted spectra and enhanced photostability. rsc.org Furthermore, functionalization at the beta-positions of the BODIPY core can induce bathochromic shifts in absorption and emission spectra, making the resulting dyes suitable for near-infrared (NIR) applications. rsc.org The introduction of steric hindrance at these positions also serves to reduce dye aggregation, which can improve photostability and solubility. rsc.org Another avenue of innovation involves modifications at the boron center, where the substitution of fluorine atoms with other ligands can influence the dye's solubility, stability, and electronic properties. rsc.org

These advanced synthetic approaches are enabling the creation of a new generation of this compound derivatives with tailored properties for specific research needs.

Table 1: Innovative Synthetic Methodologies for this compound Derivatives

MethodologyPosition of FunctionalizationEffect on PropertiesPotential Applications
Knoevenagel Condensation3,5-methyl groupsRed-shifted spectra, increased photostabilityNear-infrared imaging, photodynamic therapy
Arylation/AlkynylationBeta-positionsBathochromic shifts, reduced aggregationNear-infrared applications, improved brightness
Ligand SubstitutionBoron centerAltered solubility, stability, and electronic propertiesDevelopment of sensors for specific analytes
Cross-Coupling ReactionsMeso-positionExtended π-conjugation, red-shifted spectraAdvanced materials, optoelectronics

Expansion of Applications in Interdisciplinary Research Domains

The unique spectral properties of this compound, including its long fluorescence lifetime, make it a valuable tool for a growing number of interdisciplinary research areas beyond conventional fluorescence microscopy. lumiprobe.comaxispharm.com Its application in advanced analytical techniques and novel sensing platforms is a particularly active area of research.

In the realm of advanced imaging, this compound is being explored for use in super-resolution microscopy and single-molecule tracking, enabling the visualization of cellular structures and dynamic processes with unprecedented detail. vulcanchem.com Its exceptional photostability is a key advantage in these techniques, which often involve prolonged exposure to high-intensity light. axispharm.com

Furthermore, the development of this compound-based fluorescent probes for the detection of specific analytes is a rapidly advancing field. By conjugating the dye to molecules that selectively interact with metal ions, enzymes, or other biomolecules, researchers can create highly sensitive and specific sensors. For example, BODIPY-based sensors have been successfully developed for the detection of metal ions such as zinc, copper, and mercury. These sensors often operate on a "turn-on" fluorescence mechanism, where the fluorescence of the dye is quenched in the absence of the target analyte and is restored upon binding.

Table 2: Interdisciplinary Applications of this compound

Application AreaSpecific Technique/PlatformKey Advantage of this compoundResearch Focus
Advanced MicroscopySuper-resolution imaging, single-molecule trackingHigh photostability, brightnessVisualizing subcellular dynamics and structures
BiosensingFluorescent probes for metal ionsSensitivity to environmental changesDetecting and quantifying metal ions in biological systems
FRET StudiesFörster Resonance Energy TransferLong fluorescence lifetimeStudying molecular interactions and dynamics
Flow CytometryHigh-throughput cell analysisBright and distinct signalsCell sorting and phenotyping

Application of Advanced Computational Modeling for Rational Design of this compound Derivatives with Tailored Properties

Advanced computational modeling, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool in the rational design of novel this compound derivatives. rsc.orgnih.gov These computational methods allow for the prediction of the photophysical properties of yet-to-be-synthesized molecules, thereby guiding synthetic efforts toward compounds with desired characteristics.

By performing in silico modifications to the core structure of this compound, researchers can systematically study the effects of different functional groups on properties such as absorption and emission wavelengths, quantum yield, and excited-state lifetime. nih.gov This computational screening approach significantly accelerates the discovery of new derivatives with optimized performance for specific applications. For example, TD-DFT calculations can be used to predict the excitation energies and oscillator strengths of a series of potential derivatives, allowing for the identification of candidates with the desired spectral properties before committing to their synthesis. nih.gov

This synergy between computational prediction and experimental validation is crucial for the efficient development of the next generation of high-performance fluorescent probes based on the this compound scaffold.

Development of Smart Probes and Responsive Systems for Dynamic Interrogations in Chemical and Biological Research

A particularly exciting frontier in the application of this compound is the development of "smart" probes and responsive systems that can report on their local environment. These intelligent systems are designed to exhibit a change in their fluorescent properties in response to specific stimuli, such as pH, temperature, or the presence of a particular enzyme.

One approach involves the synthesis of pH-activatable this compound derivatives. nih.gov These probes are designed to be non-fluorescent or weakly fluorescent at a certain pH and to "turn on" their fluorescence upon a change in the acidity or basicity of their surroundings. This allows for the real-time imaging of pH changes within living cells and tissues. nih.gov

Another strategy involves the conjugation of this compound to thermoresponsive polymers. These polymer-dye conjugates can be designed to undergo a phase transition at a specific temperature, leading to a change in the fluorescence of the attached dye. Such systems have potential applications in temperature sensing and as carriers for the temperature-controlled release of therapeutic agents. The development of these stimuli-responsive systems is transforming this compound from a passive fluorescent label into an active tool for dynamic interrogations in complex chemical and biological environments.

Q & A

Q. What are the key spectral properties of BDP 630/650 amine, and how do they influence experimental design in far-red fluorescence applications?

this compound exhibits excitation/emission maxima at 628/642 nm , making it ideal for far-red imaging where autofluorescence and background noise are minimized . Its high quantum yield and photostability (common to BODIPY dyes) enable prolonged imaging sessions without significant photobleaching, critical for time-lapse studies . When designing experiments, ensure compatibility with filter sets (e.g., Cy5 channel) and validate spectral overlap with other fluorophores to avoid cross-talk .

Q. What are the recommended protocols for conjugating this compound to biomolecules, and how can conjugation efficiency be validated?

The amine group in BDP 630/650 allows conjugation via reactions with electrophilic reagents like NHS esters, maleimides, or carboxylates (e.g., EDC/NHS chemistry) . For validation:

  • Use HPLC or MALDI-TOF to confirm molecular weight shifts post-conjugation.
  • Perform fluorescence correlation spectroscopy (FCS) to assess retained dye activity .
  • Include negative controls (e.g., unconjugated dye) to rule out non-specific binding .

Q. How should this compound be stored and handled to preserve its chemical stability and fluorescence efficacy?

Store lyophilized powder at -20°C in the dark to prevent hydrolysis and photodegradation . For working solutions, use anhydrous solvents (e.g., DMSO) and avoid repeated freeze-thaw cycles. Centrifuge aliquots before use to eliminate aggregates that may skew fluorescence readings .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photostability data for this compound across different experimental conditions?

Discrepancies often arise from solvent polarity, oxygen levels, or excitation intensity. For example:

  • In deoxygenated environments (e.g., argon-purged solutions), photostability increases due to reduced singlet oxygen generation .
  • Compare data using standardized irradiance settings (e.g., mW/cm²) and include internal controls like BDP FL amine for normalization .
  • Use transient absorption spectroscopy (as in Figure 3.6 of ) to quantify triplet-state lifetimes and identify degradation pathways.

Q. What experimental strategies optimize this compound for multiplexed imaging with other far-red fluorophores (e.g., Cy5, Alexa Fluor 647)?

  • Perform spectral unmixing by acquiring single-dye reference spectra to deconvolve overlapping signals .
  • Design excitation/emission filters with narrow bandpasses (e.g., 630/40 nm excitation, 650/30 nm emission) to isolate BDP 630/650 .
  • Test Förster resonance energy transfer (FRET) compatibility by pairing with acceptors like BDP 650/665 azide, ensuring donor-acceptor proximity (<10 nm) .

Q. How can this compound be integrated into mechanistic studies of reactive oxygen species (ROS) in live cells?

BDP 630/650’s redox-insensitive fluorescence makes it suitable for ROS detection alongside probes like DCFH-DA ():

  • Use DPBF assay to quantify singlet oxygen (¹O₂) generation (Figure 3.3, ).
  • Co-stain with organelle-specific dyes (e.g., MitoTracker) to localize ROS production.
  • Validate specificity by pre-treating cells with antioxidants (e.g., ascorbate) and monitoring fluorescence quenching .

Methodological Notes

  • Contradiction Management : When comparing literature data, explicitly report solvent systems, instrumentation (e.g., confocal vs. widefield microscopy), and dye-to-protein ratios to ensure reproducibility .
  • Advanced Characterization : Employ time-resolved fluorescence decay assays (Figure 3.5c, ) to distinguish between free and conjugated dye populations in complex biological matrices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.